molecular formula C22H27N5O4 B2910823 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898452-27-2

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2910823
CAS No.: 898452-27-2
M. Wt: 425.489
InChI Key: HNGVVNJNFPAPGC-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic small molecule characterized by an oxalamide core flanked by a 2-nitrophenyl group and a complex substituent featuring a p-tolyl ring and a 4-methylpiperazine moiety. This structure places it within a class of compounds investigated for their potential to modulate biologically relevant pathways. The inclusion of the 4-methylpiperazine group is a common feature in many pharmacologically active compounds, as this moiety can enhance solubility and influence binding to protein targets, similar to its role in other researched molecules . The specific arrangement of the p-tolyl and 2-nitrophenyl groups suggests potential for unique electronic and steric properties, which may be leveraged in medicinal chemistry and drug discovery research. Compounds with structural similarities, particularly those containing the N1,N2-disubstituted oxalamide scaffold, have been studied for their activity on various biological targets. For instance, some oxalamide derivatives have been explored as modulators of the c-Met receptor tyrosine kinase pathway, which is a critical target in oncology research . Other piperazine-containing compounds have been identified as potent and selective antagonists for receptors such as the 5-hydroxytryptamine (5-HT1A) receptor, demonstrating activity in models of lower urinary tract function . This suggests that this compound may hold significant research value in neuroscience, oncology, and other fields where precise receptor or enzyme modulation is required. Its mechanism of action would be dependent on the specific research context, potentially acting as a protein-protein interaction inhibitor or a receptor ligand. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-16-7-9-17(10-8-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGVVNJNFPAPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with p-tolyl ethyl halide under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide linkage.

    Nitration: The final step involves the nitration of the aromatic ring using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms on the aromatic rings.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structure : Replaces the 4-methylpiperazine and p-tolyl groups with a 2,4-dimethoxybenzyl and pyridin-2-yl-ethyl substituent.
  • Applications: Approved as a flavoring agent (FEMA 4233) to replace monosodium glutamate (MSG) in food products .
  • Toxicity: NOEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day in rats, indicating high safety margins (>33 million) relative to exposure levels .
  • Key Difference : The methoxy and pyridyl groups in S336 enhance its flavor-enhancing properties, while the target compound’s nitro group may limit its use in food applications.
Compounds 19–23 (N1-(aryl)-N2-(4-methoxyphenethyl)oxalamides)
  • Structure : Variants include halogenated (e.g., 2-bromo, 3-chloro) and electron-donating (e.g., 3-ethoxy) aryl groups paired with a 4-methoxyphenethyl chain .
  • Synthesis : Yields range from 23% (compound 22) to 83% (compound 21), influenced by substituent electronic effects.
  • Key Difference : The target compound’s nitro group and piperazine moiety may confer distinct metabolic stability compared to these analogs.
GMC-6 to GMC-10 (Isoindoline-1,3-dione derivatives)
  • Structure : Feature cyclic imide (isoindoline-dione) cores instead of linear oxalamides .
  • Applications : Tested for antimicrobial activity, with GMC-7 (3-chlorophenyl) showing moderate efficacy.
  • Key Difference : The rigid isoindoline-dione structure in GMC compounds contrasts with the flexible oxalamide backbone of the target compound.

Pharmacological and Toxicological Profiles

CYP Enzyme Interactions
Metabolic Pathways
  • Common Pathways : Hydrolysis of the oxalamide bond, oxidation of aromatic/alkyl groups, and glucuronidation .

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure and potential for diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O4C_{22}H_{27}N_{5}O_{4}, with a molecular weight of approximately 425.5 g/mol. The structure features a piperazine ring, a p-tolyl group, and a nitrophenyl moiety, which contribute to its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
CAS Number898452-13-6

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and neurological disorders.
  • Receptor Binding : The unique combination of functional groups enhances its ability to bind to biological receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Some studies have suggested that compounds with similar structures exhibit antioxidant properties, which could be relevant for neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxalamides similar to this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of related oxalamides. It was found that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : Research indicated that compounds with piperazine rings demonstrate neuroprotective effects in models of neurodegenerative diseases, potentially through inhibition of neuroinflammatory pathways .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique aspects that may contribute to its biological activity:

Compound NameUnique Features
N1-(4-methylpiperazin-1-yl)-N2-(4-trifluoromethoxyphenyl)oxalamideExhibits significant NNMT inhibition .
N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamideHigher lipophilicity due to chlorine substituent .
N1-(2-cyanophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamidePotential for different receptor interactions .

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